
1-(1-Chlorobutan-2-YL)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chlorobutan-2-yl)-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a fluorine atom and a chlorine atom attached to a benzene ring, along with a butyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chlorobutan-2-yl)-2-fluorobenzene typically involves the reaction of 2-fluorobenzene with 1-chlorobutane under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an aluminum chloride catalyst is employed to facilitate the reaction between the aromatic ring and the alkyl halide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the desired product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Chlorobutan-2-yl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution: Products vary depending on the nucleophile used, such as alcohols, amines, or thiols.
Oxidation: Products include carboxylic acids, ketones, or aldehydes.
Reduction: Products include alkanes or partially reduced intermediates.
Wissenschaftliche Forschungsanwendungen
1-(1-Chlorobutan-2-yl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Chlorobutan-2-yl)-2-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The presence of the fluorine and chlorine atoms can influence the reactivity and selectivity of the compound in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-Chlorobutan-2-yl)-3-fluorobenzene
- 1-(1-Chlorobutan-2-yl)-4-fluorobenzene
- 1-(1-Chlorobutan-2-yl)-2-chlorobenzene
Uniqueness
1-(1-Chlorobutan-2-yl)-2-fluorobenzene is unique due to the specific positioning of the fluorine and chlorine atoms on the benzene ring, which can significantly affect its chemical properties and reactivity compared to its isomers. This unique structure allows for selective reactions and applications in various fields .
Eigenschaften
Molekularformel |
C10H12ClF |
|---|---|
Molekulargewicht |
186.65 g/mol |
IUPAC-Name |
1-(1-chlorobutan-2-yl)-2-fluorobenzene |
InChI |
InChI=1S/C10H12ClF/c1-2-8(7-11)9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3 |
InChI-Schlüssel |
GSTHEDVZCACJPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCl)C1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153633.png)
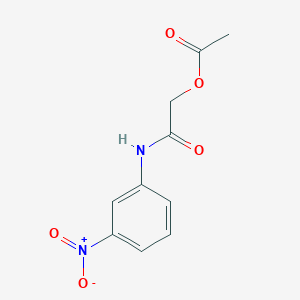
![3-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13153646.png)
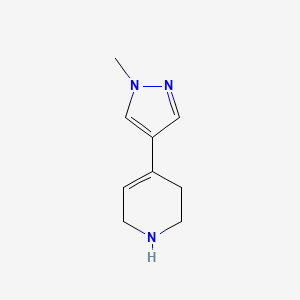
![(1S,3'R,4'S,5'S,6'R)-6,6'-Bis(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B13153660.png)
![L-Alanine, 3-[(2-aminoethyl)sulfonyl]-](/img/structure/B13153680.png)
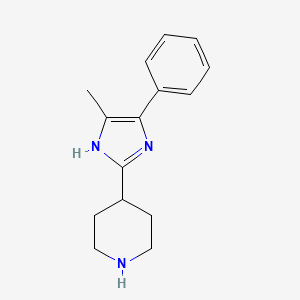
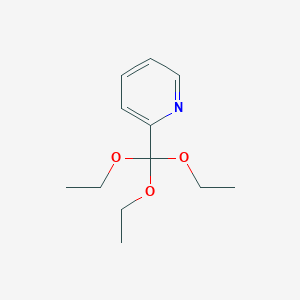
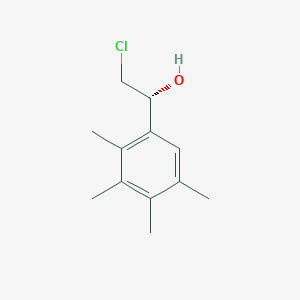


![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13153710.png)


